molecular formula C8H9Br2NO B12846551 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol

2-(4-Amino-3,5-dibromophenyl)ethan-1-ol

Cat. No.: B12846551
M. Wt: 294.97 g/mol
InChI Key: LUZUUEKZAUBXHK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol (CAS: 21912-49-2) is a brominated aromatic compound featuring an ethanol side chain and a para-amino group. Its molecular formula is C₈H₈Br₂N₂O, with a molecular weight of 308.97 g/mol. Key structural features include:

  • A 4-amino-3,5-dibromophenyl ring.
  • A hydroxyl-terminated ethan-1-ol chain.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2-(4-amino-3,5-dibromophenyl)ethanol

InChI

InChI=1S/C8H9Br2NO/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2,11H2

InChI Key

LUZUUEKZAUBXHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of an amino group and an ethan-1-ol group. One common method involves the bromination of 4-aminophenylethanol using bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Amino-3,5-dibromophenyl)ethanal or 2-(4-Amino-3,5-dibromophenyl)ethanoic acid.

    Reduction: Formation of 2-(4-Amino-3,5-dibromophenyl)ethanamine.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-3,5-dibromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and bromine substituents on the phenyl ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethan-1-ol group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Physical and Chemical Properties

  • However, its hydrochloride salt (Brombuterol hydrochloride) melts at 174–175.5°C .

Comparison with Structurally Similar Compounds

Brombuterol Hydrochloride

Structure: 1-(4-Amino-3,5-dibromophenyl)-2-[(tert-butyl)amino]ethanol hydrochloride (C₁₃H₁₉Br₂N₂O·HCl). Key Differences:

  • Substitution of the ethan-1-ol hydroxyl group with a tert-butylamino moiety.
  • Presence of a hydrochloride salt enhances solubility in aqueous media .
    Properties :
  • Melting Point : 174–175.5°C .
  • Bioactivity : Stronger β-adrenergic activity due to the tertiary amine enhancing receptor binding .

1-(2-Amino-3,5-dibromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one (Compound 2d)

Structure : C₁₆H₁₂Br₂N₂O₂.
Key Differences :

  • Replacement of the ethanol chain with a propenone group conjugated to a 4-methoxyphenyl ring.
  • Additional methoxy substituent increases steric bulk and alters electronic properties.
    Properties :
  • Melting Point : 139–141°C, lower than Brombuterol due to reduced hydrogen bonding .
  • Reactivity: The α,β-unsaturated ketone enables participation in Michael addition reactions, unlike the ethanol derivative .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Structure: C₂₁H₂₅NO₃. Key Differences:

  • A cyclopropane ring replaces the phenyl group, and a carboxamide group is present.
  • The 4-methoxyphenoxy substituent introduces distinct steric and electronic effects. Properties:
  • Synthetic Pathway : Prepared via radical-mediated cyclopropane functionalization, differing from the Claisen-Schmidt condensation used for Compound 2d .
  • Bioactivity: Not directly comparable due to structural divergence but highlights the role of cyclopropane in modulating pharmacokinetics .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Melting Point (°C) Solubility Profile Bioactivity
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol C₈H₈Br₂N₂O Ethanol, dibromo-amino phenyl N/A High in polar solvents β-Adrenergic agonist
Brombuterol Hydrochloride C₁₃H₁₉Br₂N₂O·HCl tert-Butylamino, HCl salt 174–175.5 High in water, methanol Enhanced β-adrenergic
Compound 2d C₁₆H₁₂Br₂N₂O₂ Propenone, 4-methoxyphenyl 139–141 Moderate in ethanol Synthetic intermediate
Cyclopropane Carboxamide C₂₁H₂₅NO₃ Cyclopropane, 4-methoxyphenoxy N/A Lipophilic Undocumented

Research Findings and Implications

Impact of Substituents on Bioactivity

  • The tert-butylamino group in Brombuterol hydrochloride significantly enhances β-adrenergic receptor binding compared to the hydroxyl group in 2-(4-amino-3,5-dibromophenyl)ethan-1-ol, likely due to improved hydrophobic interactions .
  • The dibromo substitution on the phenyl ring in both compounds increases metabolic stability by reducing cytochrome P450-mediated oxidation .

Solubility and Formulation

  • Brombuterol hydrochloride’s salt form improves bioavailability for inhaled formulations, while the free base ethanol derivative may require prodrug strategies for optimal delivery .

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